GNE 2861 -

GNE 2861

Catalog Number: EVT-269652
CAS Number:
Molecular Formula: C22H26N6O2
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNE-2861 is an inhibitor of the group 2 p21-activated kinases (PAKs; IC50s = 7.5, 126, and 36 nM for PAK4, -5, and -6, respectively). It is selective for group 2 PAKs over group 1 PAKs (IC50s = 5.42, 0.97, and >10 μM for PAK1, -2, and -3, respectively), as well as JAK3, KHS1, MAP4K4, and MINK1 at 1 μM. GNE-2861 (0.1-50 μM) inhibits cell migration and reduces cell viability of MDA-MB-436 and MCF-10A PIK3CA cells in a concentration-dependent manner. It sensitizes drug-resistant MCF-7/LCC2 breast cancer cells to tamoxifen.
GNE-2861 is a potent and exquisitely kinase-selective Group II PAK inhibitor (PAK4 Ki = 3 nM). GNE-2861 sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen. PAK4 is overexpressed and/or genetically amplified in lung, colon, prostate, pancreas, and breast cancer cell lines and tumor tissues.
Overview

GNE 2861 is a selective inhibitor of p21-activated kinase 4, a member of the p21-activated kinase family involved in various cellular processes, including cell proliferation, survival, and migration. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit tumor growth and restore sensitivity to certain chemotherapeutic agents.

Source and Classification

GNE 2861 was developed by Genentech Inc. as part of a broader effort to create selective inhibitors targeting specific kinases. It belongs to the class of small-molecule inhibitors designed to interfere with the activity of p21-activated kinases, which play critical roles in oncogenic signaling pathways. The compound is classified as a type I inhibitor, which binds to the active form of the kinase.

Synthesis Analysis

The synthesis of GNE 2861 involves several steps that utilize advanced organic chemistry techniques. The process begins with the preparation of key intermediates through standard reactions such as acylation and cyclization.

Key methods include:

  • Refluxing: This technique is often employed to facilitate reactions under controlled temperatures.
  • Chromatography: Medium pressure liquid chromatography (MPLC) and flash column chromatography are used for purification of intermediates and final products.
  • Nuclear Magnetic Resonance (NMR): Utilized for structural confirmation at various stages of synthesis.

The synthetic route typically involves:

  1. Formation of intermediates through reactions in solvents like diphenyl ether and acetic acid.
  2. Purification steps to isolate desired compounds from reaction mixtures, ensuring high purity necessary for biological evaluation.
Molecular Structure Analysis

GNE 2861's molecular structure can be represented by its chemical formula, which reflects its complex arrangement of atoms and functional groups. The compound exhibits a unique three-dimensional configuration that is crucial for its interaction with p21-activated kinase 4.

Key structural data include:

  • Molecular Weight: Approximately 300 g/mol.
  • Functional Groups: Contains amine and halogen substituents that contribute to its binding affinity and selectivity.
  • Crystallography Data: Cocrystal structures have been analyzed to understand the binding interactions between GNE 2861, ATP, and PAK4, providing insights into its mechanism of action.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of GNE 2861 are characterized by:

  • Acid-base reactions: These are crucial during the neutralization steps post-reaction.
  • Substitution reactions: Essential for introducing various functional groups onto the core structure.
  • Condensation reactions: Used to form larger molecular frameworks from smaller precursors.

Technical details include:

  • Reaction conditions such as temperature, solvent choice, and duration are optimized to enhance yield and selectivity.
  • Analytical techniques such as thin-layer chromatography (TLC) are employed throughout the synthesis process to monitor reaction progress.
Mechanism of Action

GNE 2861 exerts its pharmacological effects primarily through competitive inhibition of p21-activated kinase 4. By binding to the active site of the kinase, GNE 2861 prevents ATP from interacting with PAK4, thereby disrupting downstream signaling pathways that promote cancer cell survival and proliferation.

Key processes involved include:

  • Inhibition of phosphorylation events: GNE 2861 blocks the phosphorylation of target proteins that are essential for tumor growth.
  • Restoration of drug sensitivity: In breast cancer cells, GNE 2861 has been shown to enhance sensitivity to tamoxifen by modulating estrogen receptor signaling pathways.
Physical and Chemical Properties Analysis

GNE 2861 possesses several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO), which is important for its formulation in biological assays.
  • Stability: GNE 2861 demonstrates stability under physiological conditions, making it suitable for in vivo studies.
  • Lipophilicity: The calculated logP value indicates moderate lipophilicity, which is beneficial for cellular uptake.

Relevant data from studies suggest that GNE 2861 has a Ki value (inhibition constant) of approximately 3.3 nmol/L against PAK4, indicating high potency.

Applications

GNE 2861 has significant implications in scientific research and potential clinical applications:

  • Cancer Therapy: Its ability to inhibit p21-activated kinase 4 positions it as a candidate for treating various cancers, particularly those resistant to conventional therapies.
  • Restoration of Drug Sensitivity: GNE 2861 has been shown to restore sensitivity to tamoxifen in resistant breast cancer cell lines, suggesting it could be used in combination therapies.
  • Research Tool: As a selective inhibitor, GNE 2861 serves as an important tool for elucidating the role of p21-activated kinases in cellular signaling and cancer biology.
Introduction to GNE-2861

Overview of p21-Activated Kinases (PAKs) in Cellular Signaling

p21-activated kinases (PAKs) are serine/threonine kinases acting as critical signaling nodes downstream of Rho-family GTPases (Cdc42 and Rac). They regulate diverse cellular processes, including cytoskeletal reorganization, cell adhesion, motility, survival, and proliferation. PAKs achieve this by phosphorylating substrates involved in actin dynamics (e.g., LIMK1, cofilin) and gene transcription (e.g., β-catenin, ERα) [2] [6]. Their activity is tightly regulated through autoinhibitory domains and binding to GTPases. Dysregulation of PAK signaling is frequently observed in cancer, contributing to tumor invasion, metastasis, and therapeutic resistance. This establishes PAKs as attractive targets for anticancer drug development, with Group II PAKs (particularly PAK4) emerging as high-priority candidates due to their oncogenic roles and overexpression in solid tumors [6] [8] [10].

Table 1: Core Biochemical Properties of GNE-2861

PropertyValueSource/Context
Chemical Name1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol [1] [4] [5]
Molecular FormulaC~22~H~26~N~6~O~2~ [1] [4] [5]
Molecular Weight406.48 g/mol [1] [4] [5]
CAS Number1394121-05-1 [1] [3] [5]
Solubility (DMSO)~100 mg/mL (~246 mM) [1] [7]
Primary Targets (IC₅₀)PAK4: 7.5 nM; PAK5: 36 nM; PAK6: 126 nM [1] [4] [6]

Classification and Functional Roles of Group II PAKs (PAK4, PAK5, PAK6)

The PAK family is subdivided into Group I (PAK1-3) and Group II (PAK4-6). Group II PAKs share structural features like a C-terminal kinase domain and a GTPase-binding domain but exhibit key differences from Group I: they are not activated by GTPase-induced dimerization/disruption and possess distinct substrate specificities [2] [10]. Among Group II PAKs, PAK4 is the most extensively studied and exhibits widespread expression during development, becoming more restricted in adult tissues. PAK5 and PAK6 show more neuron-enriched expression patterns [6] [10]. Functionally, Group II PAKs, particularly PAK4, drive oncogenic phenotypes:

  • PAK4: Promotes cell transformation, anchorage-independent growth, invasion, migration (via integrin β5 phosphorylation, LIMK1 activation), and cell survival (via BAD phosphorylation). It is frequently overexpressed or amplified in breast, colon, pancreatic, ovarian, and lung cancers. High PAK4 levels correlate with advanced stage, metastasis, and poor prognosis [2] [6] [8].
  • PAK5: Implicated in neuronal development and function, but also contributes to cancer cell migration and invasion.
  • PAK6: Originally identified for its interaction with androgen receptor; roles in prostate cancer and potential context-dependent regulation of steroid receptors (e.g., ERα) are areas of study [2] [6].GNE-2861 was specifically designed to inhibit Group II PAKs with high selectivity. It potently inhibits PAK4 (IC₅₀ = 7.5 nM), PAK5 (IC₅₀ = 36 nM), and PAK6 (IC₅₀ = 126 nM). Crucially, it demonstrates exceptional selectivity over Group I PAKs (e.g., >870-fold selectivity versus PAK1) and a panel of 222 other kinases, making it a valuable tool for dissecting Group II PAK functions [1] [4] [6].

Table 2: Selectivity Profile of GNE-2861 Across PAK Family Members

PAK IsoformClassificationIC₅₀ (nM)Selectivity vs. PAK1Key Roles in Cancer
PAK4Group II7.5>870-foldTransformation, invasion, migration, survival, ERα regulation, chemoresistance
PAK5Group II36>870-foldMigration, invasion, neuronal development
PAK6Group II126>870-foldSteroid receptor modulation (AR, potential ERα), migration
PAK1Group I>65001x (Reference)Cell proliferation, survival, ERα phosphorylation (context-dependent)

Rationale for Targeting PAK4 in Oncogenesis and Therapeutic Resistance

PAK4 stands out as a compelling therapeutic target in oncology for several interconnected reasons:

  • Oncogenic Driver Functions: PAK4 overexpression transforms cells (NIH3T3 fibroblasts), promotes tumorigenesis in vivo, and is essential for anchorage-independent growth of cancer cells. It activates multiple pro-tumorigenic pathways, including PI3K/AKT in triple-negative breast cancer (TNBC), and drives invasion and metastasis through cytoskeletal remodeling and integrin signaling [6] [8] [10].
  • Association with Aggressive Disease: High PAK4 expression is a robust negative prognostic biomarker in multiple cancers. In ERα-positive (ER+) breast cancer, analysis of large patient cohorts (e.g., METABRIC, KMplot) consistently shows that high PAK4 mRNA levels predict significantly worse disease-specific survival and relapse-free survival specifically among endocrine-treated (primarily tamoxifen) patients [2] [6] [8].
  • Regulation of Estrogen Receptor Alpha (ERα) Signaling and Tamoxifen Resistance: A critical mechanistic link involves a positive feedback loop between PAK4 and ERα:
  • ERα binds to the PAK4 gene promoter and promotes its transcription.
  • PAK4, in turn, phosphorylates ERα at Serine 305 (Ser305). This phosphorylation stabilizes the ERα protein, enhances its transcriptional activity, and promotes the expression of ERα target genes.
  • Phosphorylation of ERα-Ser305 by PAK4 is crucial for overcoming the antagonistic effects of tamoxifen. This mechanism directly contributes to acquired tamoxifen resistance [2] [6] [8].
  • Role in Cancer Stem-like Cells (CSCs): PAK4 activity is linked to CSC properties (self-renewal, tumor initiation) in ER+ breast cancer, particularly in metastatic and endocrine-resistant settings. PAK4 expression correlates with CSC activity in metastatic patient samples, and its inhibition abrogates mammosphere formation (a CSC surrogate) and restores endocrine sensitivity [8].
  • Therapeutic Validation with GNE-2861:
  • Overexpression of PAK4 induces tamoxifen resistance in MCF-7 breast cancer cells.
  • Conversely, pharmacological inhibition of Group II PAKs with GNE-2861 sensitizes tamoxifen-resistant breast cancer cells (MCF-7/LCC2) to tamoxifen. GNE-2861 treatment reduces the IC₅₀ of tamoxifen in resistant cells back to levels observed in sensitive parental cells.
  • Mechanistically, GNE-2861 disrupts the PAK4-ERα feedback loop: it reduces ERα protein levels, inhibits ERα Ser305 phosphorylation, and suppresses ERα transcriptional activity and target gene expression [2] [6] [7].This compelling preclinical evidence positions PAK4 inhibitors like GNE-2861 as promising agents to reverse endocrine resistance in ER+ breast cancer and potentially target PAK4-driven oncogenesis in other cancers.

Table 3: Key Preclinical Findings Supporting GNE-2861's Role in Overcoming Tamoxifen Resistance

Experimental ModelKey FindingsSignificanceSource
MCF-7 (ER+ Tamoxifen-Sensitive)PAK4 overexpression decreased tamoxifen sensitivity (↑ IC₅₀ from ~7 μM to >14 μM).Confirms PAK4 as a driver of tamoxifen resistance. [2] [6]
MCF-7/LCC2 (ER+ Tamoxifen-Resistant)GNE-2861 restored tamoxifen sensitivity (↓ IC₅₀ from ~14 μM towards ~7 μM).Demonstrates GNE-2861 can reverse acquired resistance. [2] [6] [7]
MCF-7 & MCF-7/LCC2GNE-2861 reduced ERα protein levels, inhibited ERα-Ser305 phosphorylation, suppressed ERα target gene expression.Validates disruption of PAK4-ERα feedback loop as the mechanism for restoring sensitivity. [2] [6]
Clinical Breast Cancer Cohorts (Metabric, KMplot)High PAK4 mRNA consistently correlated with poor survival in endocrine/tamoxifen-treated ER+ patients.Provides clinical relevance for targeting PAK4 in resistant disease. [2] [6] [8]
Metastatic Patient-Derived SamplesPAK4 activity correlated with Cancer Stem Cell (CSC) activity in ER+ metastases. PAK4 inhibition abrogated CSC activity.Links PAK4 to stemness and progression in resistant ER+ breast cancer. [8]

Table 4: Compound Synonyms

Synonym
GNE-2861
GNE 2861
GNE2861
CAS 1394121-05-1
1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol

Properties

Product Name

GNE 2861

IUPAC Name

1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27)

InChI Key

RZXMIHOUHYSGJO-UHFFFAOYSA-N

SMILES

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O

Solubility

Soluble in DMSO

Synonyms

GNE-2861; GNE 2861; GNE2861.

Canonical SMILES

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.